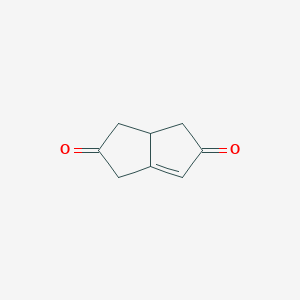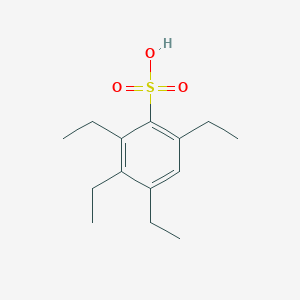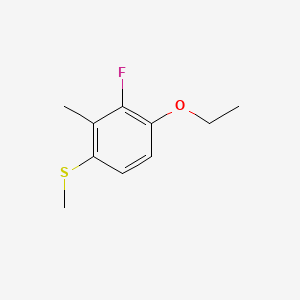![molecular formula C14H16O7 B14016498 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate CAS No. 90426-23-6](/img/structure/B14016498.png)
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of acetoxy and methoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate typically involves the acetylation of 2,6-dimethoxyphenol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols .
Applications De Recherche Scientifique
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetyl-2,6-dimethoxyphenyl acetate
- Acetyl acetosyringone
- 4’-O-Acetylacetosyringone
Uniqueness
4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity under certain conditions .
Propriétés
Numéro CAS |
90426-23-6 |
|---|---|
Formule moléculaire |
C14H16O7 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
[2-(4-acetyloxy-3,5-dimethoxyphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C14H16O7/c1-8(15)20-7-11(17)10-5-12(18-3)14(21-9(2)16)13(6-10)19-4/h5-6H,7H2,1-4H3 |
Clé InChI |
VAWIPXWTWCLILT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)




![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)





![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)

